molecular formula C23H13NO5 B11116981 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

Cat. No.: B11116981
M. Wt: 383.4 g/mol
InChI Key: VPHGWNWXBFLCJO-UHFFFAOYSA-N
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Description

4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phthalimide derivative, which is further substituted with an ethynyl group on the phenyl ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multiple steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by the condensation of phthalic anhydride with ammonia or a primary amine.

    Substitution with Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated phenyl derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Benzoic Acid Moiety: The final step involves the esterification or etherification of the phthalimide derivative with a benzoic acid derivative under suitable conditions, such as using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the phthalimide core, potentially converting it to a phthalamide or phthalic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to link biomolecules for studying biological processes.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Diagnostics: Used in the development of diagnostic tools and imaging agents.

Industry

    Materials Science: Utilized in the creation of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the phthalimide core can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

Compared to similar compounds, 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid stands out due to the presence of the ethynyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and reactivity.

Properties

Molecular Formula

C23H13NO5

Molecular Weight

383.4 g/mol

IUPAC Name

4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C23H13NO5/c1-2-14-4-3-5-16(12-14)24-21(25)19-11-10-18(13-20(19)22(24)26)29-17-8-6-15(7-9-17)23(27)28/h1,3-13H,(H,27,28)

InChI Key

VPHGWNWXBFLCJO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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